molecular formula C7H6N4O B581777 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1434128-52-5

2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No. B581777
CAS RN: 1434128-52-5
M. Wt: 162.152
InChI Key: AUABAUOBYXWSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C7H6N4O . It has a molecular weight of 162.15 . The IUPAC name for this compound is 2-aminopyrido[3,4-d]pyrimidin-4-ol .


Synthesis Analysis

The synthesis of this compound derivatives involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H, (H3,8,10,11,12) . This indicates the presence of a pyrido[3,4-d]pyrimidin-4-one ring in the structure.

The compound is non-fluorescent and absorbs near-visible radiation with about 60% higher efficiency .

Scientific Research Applications

Crystallographic Studies and Tautomeric Forms

  • Pyrimidin-4-one derivatives, including 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one, demonstrate a capability to adopt either the 1H- or the 3H-tautomeric form in crystals, influenced by coformers. This property is crucial for studying hydrogen-bonding patterns in active pharmaceutical ingredients and their model systems. Studies have shown the synthesis of various crystal structures demonstrating these tautomeric forms and their hydrogen-bond-based patterns, akin to Watson-Crick base pairs (Gerhardt & Bolte, 2016).

Synthesis and Characterization

  • The compound has been involved in the synthesis of various derivatives, displaying its versatility in chemical reactions. For instance, synthesis routes have been developed for pyrido[2,3-d]pyrimidin-4(3H)-ones via condensation of 2-aminonicotinic acid with lactams, leading to novel compounds confirmed by NMR spectral data (Khodjaniyazov, 2015). Similarly, 2-aminopyridines and β-oxo esters have been transformed into an array of 4H-pyrido[1,2-a]pyrimidin-4-ones under solvent-free conditions catalyzed by BiCl3 (Roslan et al., 2015).

Biological and Medicinal Applications

  • Some derivatives of this compound have been evaluated for anticancer activities. New compounds synthesized in this context have shown potent antitumor activity, indicating the significance of this compound in the synthesis of bioactive molecules (Elgohary & El-Arab, 2013).

Material Science and Corrosion Inhibition

  • Derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic medium. The inhibitive action, studied through various techniques, revealed these derivatives as mixed-type inhibitors, showcasing the compound's potential in material science applications (Yadav et al., 2015).

properties

IUPAC Name

2-amino-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABAUOBYXWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.